molecular formula C17H21NO3 B8272760 1-Tert-butyloxycarbonyl-4-(4-formylphenyl)-1,2,3,6-tetrahydropyridine

1-Tert-butyloxycarbonyl-4-(4-formylphenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B8272760
M. Wt: 287.35 g/mol
InChI Key: YLLOMCPHWCOEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(4-formylphenyl)-5,6-dihydropyridine-1(2H)-carboxylate: is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a dihydropyridine ring system The tert-butyl ester group is attached to the carboxylate moiety of the dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyloxycarbonyl-4-(4-formylphenyl)-1,2,3,6-tetrahydropyridine can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Formyl Group: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the dihydropyridine derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in 1-Tert-butyloxycarbonyl-4-(4-formylphenyl)-1,2,3,6-tetrahydropyridine can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: tert-Butyl 4-(4-formylphenyl)-5,6-dihydropyridine-1(2H)-carboxylate can be used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Studies: This compound can be used in studies to understand the biological activity of dihydropyridine derivatives, which are known for their calcium channel blocking properties.

Medicine:

    Drug Development: Dihydropyridine derivatives are known for their use in the treatment of cardiovascular diseases. This compound can be explored for its potential as a lead compound in drug development.

Industry:

    Agrochemicals: The compound can be used in the synthesis of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 1-Tert-butyloxycarbonyl-4-(4-formylphenyl)-1,2,3,6-tetrahydropyridine is likely related to its interaction with biological targets such as calcium channels. Dihydropyridine derivatives are known to block calcium channels, leading to a decrease in calcium influx into cells. This can result in various physiological effects, including vasodilation and reduced cardiac contractility.

Comparison with Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine derivative used as an antihypertensive agent.

Uniqueness: tert-Butyl 4-(4-formylphenyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to the presence of the formyl group and the tert-butyl ester, which can impart different chemical and biological properties compared to other dihydropyridine derivatives. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

tert-butyl 4-(4-formylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H21NO3/c1-17(2,3)21-16(20)18-10-8-15(9-11-18)14-6-4-13(12-19)5-7-14/h4-8,12H,9-11H2,1-3H3

InChI Key

YLLOMCPHWCOEMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 400 mg (2.67 mmol) of 4-formyl-phenylboronic acid diluted in a dimethoxyethane/water mixture (40 ml/4 ml) are respectively added 1.33 g (5.78 mmol) of tert-butyl 4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate, 154 mg (0.133 mmol) of palladium tetrakistriphenylphosphine and 1.74 g (5.34 mmol) of cesium carbonate. The solution is purged under argon then stirred at 80° C. for 18 h and filtered on Celite with ethyl acetate. The filtrate is washed with water, then with sodium chloride saturated solution, dried over magnesium sulfate, and concentrated. The residue is purified by chromatography on silica (cyclohexane/ethyl acetate eluent: 85:15 to 70:30) to yield 677 mg of tert-butyl 4-(4-formylphenyl)-5,6-dihydropyridine-1(2H)-carboxylate in the form of a yellow oil.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
dimethoxyethane water
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
154 mg
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
1.74 g
Type
reactant
Reaction Step Four

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